molecular formula C24H38O2 B153358 ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate CAS No. 119818-40-5

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Cat. No. B153358
CAS RN: 119818-40-5
M. Wt: 358.6 g/mol
InChI Key: VCSQUSNNIFZJAP-AAQCHOMXSA-N
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Description

Ethyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate is a polyunsaturated fatty acid that can be synthesized in the body from linoleic acid and alpha-linolenic acid . It is found in plant sources such as soybean oil or evening primrose oil . This compound has been shown to reduce the symptoms of heart disease by decreasing the level of LDL cholesterol in the blood .


Synthesis Analysis

The synthesis of ethyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate involves the formal condensation of the carboxy group of (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid with the hydroxy group of ethanol .


Molecular Structure Analysis

The molecular formula of ethyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate is C24H38O2 . The molecular weight is 358.6 g/mol .


Physical And Chemical Properties Analysis

Ethyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate has a molecular weight of 358.6 g/mol and a molecular formula of C24H38O2 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Ethyl all cis-7,10,13,16,19-Docosapentaenoate:

Dietary Supplements

Ethyl all cis-7,10,13,16,19-Docosapentaenoate is a derivative of DPA, an ω-3 fatty acid found in fish oils. It is often used in formulations designed as dietary supplements due to its beneficial properties .

Analytical Studies

This compound is used in analytical studies for the detection of fish oil ethyl ester concentration via gas chromatography. It serves as a reference standard in various analytical methods .

Tumorigenesis Studies

It has potential use in tumorigenesis-related and fatty acid studies. The long-chain polyunsaturated ω-3 fatty acid ester properties of this compound make it suitable for research in these fields .

properties

IUPAC Name

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSQUSNNIFZJAP-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

CAS RN

119818-40-5
Record name Docosapentaenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOCOSAPENTAENOIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
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ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
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ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Q & A

Q1: What are the primary products of docosapentaenoic acid ethyl ester (DPA EE) oxidation?

A1: Both autoxidation and photosensitized oxidation are important processes in the degradation of DPA EE. Autoxidation of DPA EE primarily generates eight isomeric hydroperoxides. These include 7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy docosapentaenoate. [] Photosensitized oxidation, on the other hand, yields these same eight isomers in addition to 8- and 19-hydroperoxy docosapentaenoate. These latter two isomers are specifically formed through singlet oxygen-mediated oxidation. [] Further autoxidation at elevated temperatures (50°C) results in the formation of volatile compounds, including aldehydes, ketones, alcohols, acids, furans, and hydrocarbons. []

Q2: Can docosapentaenoic acid ethyl ester (DPA EE) be isolated from natural sources, and what are its potential applications?

A2: Yes, DPA EE has been successfully isolated from the marine organism Anemonia viridis found off the coast of Turkey. [] While the study primarily focused on the bioactivity of the methanolic extract, the isolation of DPA EE suggests its potential as a bioactive compound. Further research is needed to fully understand its specific biological activities and potential applications in various fields.

Q3: How is high-performance liquid chromatography (HPLC) employed in the study of docosapentaenoic acid ethyl ester (DPA EE)?

A3: HPLC plays a crucial role in both the purification and analysis of DPA EE. Reverse-phase HPLC is utilized to obtain high purity DPA EE (>96%) from sources like seal blubber oil. [] Furthermore, normal-phase HPLC coupled with fluorescence and UV detection enables the separation and identification of DPA EE hydroperoxide isomers generated through oxidation processes. [] This technique is essential for understanding the degradation pathways and stability of DPA EE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.